

3-Hydroxy-L-valine as a fungal secondary metabolite

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Hydroxy-L-valine**

Cat. No.: **B1585494**

[Get Quote](#)

An In-Depth Technical Guide to **3-Hydroxy-L-valine** as a Fungal Secondary Metabolite

Authored by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

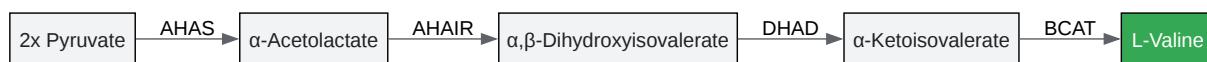
Abstract: **3-Hydroxy-L-valine** is a non-proteinogenic amino acid identified as a secondary metabolite in certain fungal species. As a derivative of the essential branched-chain amino acid L-valine, its unique chemical structure presents intriguing possibilities for novel biological activities and applications in drug development. This technical guide provides a comprehensive overview of **3-Hydroxy-L-valine**, commencing with the established biosynthetic pathway of its precursor, L-valine, and postulating the subsequent hydroxylation mechanism. We will delve into its chemical and physical properties, present methodologies for its isolation and characterization, and explore its potential biological significance. This document is intended to serve as a foundational resource for researchers seeking to investigate this fascinating fungal metabolite.

Introduction to 3-Hydroxy-L-valine

3-Hydroxy-L-valine, with the systematic IUPAC name (2S)-2-amino-3-hydroxy-3-methylbutanoic acid, is a hydroxylated derivative of the proteinogenic amino acid L-valine.^[1] It is classified as a non-proteinogenic L-alpha-amino acid and has been identified as a secondary metabolite produced by fungi.^[1] Notably, its presence has been confirmed in the mushroom *Pleurocybella porrigens*, also known as the angel-wing mushroom.^[1] The introduction of a

hydroxyl group at the tertiary carbon of the valine side chain significantly alters the molecule's polarity and potential for hydrogen bonding, suggesting that its biological activities may differ from its precursor.

The study of fungal secondary metabolites is a cornerstone of natural product drug discovery, yielding numerous clinically significant compounds.^[2] Understanding the biosynthesis, chemical properties, and biological functions of novel metabolites like **3-Hydroxy-L-valine** is crucial for unlocking their therapeutic potential.


Biosynthesis of **3-Hydroxy-L-valine**: A Proposed Pathway

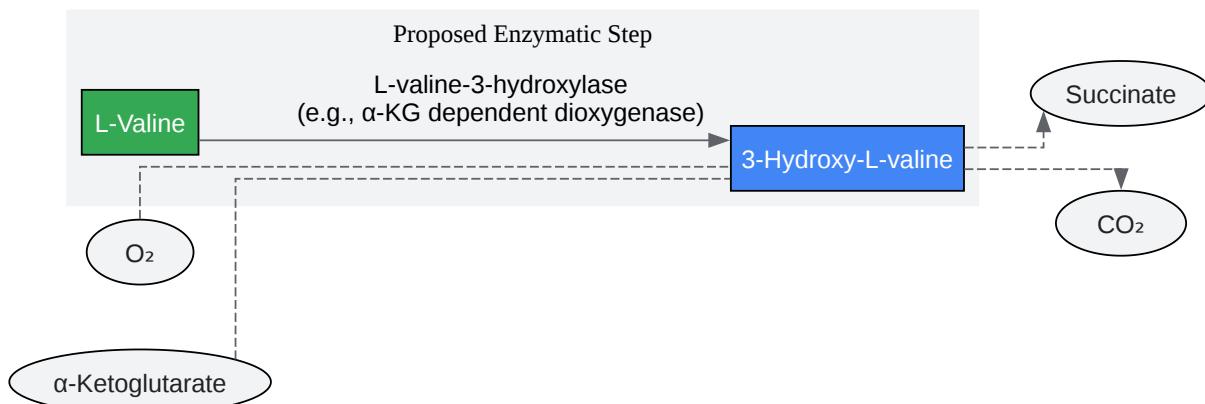
The biosynthesis of **3-Hydroxy-L-valine** in fungi is logically divided into two key stages: the well-characterized synthesis of its precursor, L-valine, and the subsequent, less understood hydroxylation event.

The L-valine Biosynthetic Pathway

Fungi synthesize L-valine from pyruvate through a series of enzymatic reactions common to the branched-chain amino acid (BCAA) biosynthesis pathway.^{[3][4]} This pathway is highly conserved across many fungal species.^{[3][4]} The key enzymatic steps are outlined below.^{[5][6]}

- Acetohydroxyacid Synthase (AHAS): This enzyme catalyzes the condensation of two pyruvate molecules to form α -acetolactate.^{[6][7]}
- Acetohydroxyacid Isomeroreductase (AHAIR): α -acetolactate is then isomerized and reduced to α,β -dihydroxyisovalerate.^[5]
- Dihydroxyacid Dehydratase (DHAD): A dehydration reaction catalyzed by DHAD converts α,β -dihydroxyisovalerate to α -ketoisovalerate.^[5]
- Branched-Chain Amino Acid Transaminase (BCAT): In the final step, α -ketoisovalerate undergoes transamination, typically with glutamate as the amino donor, to yield L-valine.^[6]

[Click to download full resolution via product page](#)


Caption: Biosynthetic pathway of L-valine from pyruvate in fungi.

Proposed Hydroxylation of L-valine

The conversion of L-valine to **3-Hydroxy-L-valine** involves the stereospecific introduction of a hydroxyl group at the C3 position. This is likely catalyzed by a hydroxylase enzyme. In fungi, two major classes of hydroxylases are commonly involved in the modification of amino acids and other secondary metabolites:

- Cytochrome P450 Monooxygenases (P450s): This large superfamily of enzymes is known to catalyze a wide range of oxidative reactions, including hydroxylation.[8]
- α -Ketoglutarate/Fe(II)-dependent Dioxygenases: These enzymes are also frequently responsible for the hydroxylation of amino acid residues within natural product biosynthetic pathways, such as the hydroxylation of proline in echinocandin biosynthesis.[9]

Given the nature of the reaction, an α -ketoglutarate/Fe(II)-dependent dioxygenase is a strong candidate for the hydroxylation of L-valine. These enzymes utilize molecular oxygen and α -ketoglutarate as co-substrates to hydroxylate their target molecule.

[Click to download full resolution via product page](#)

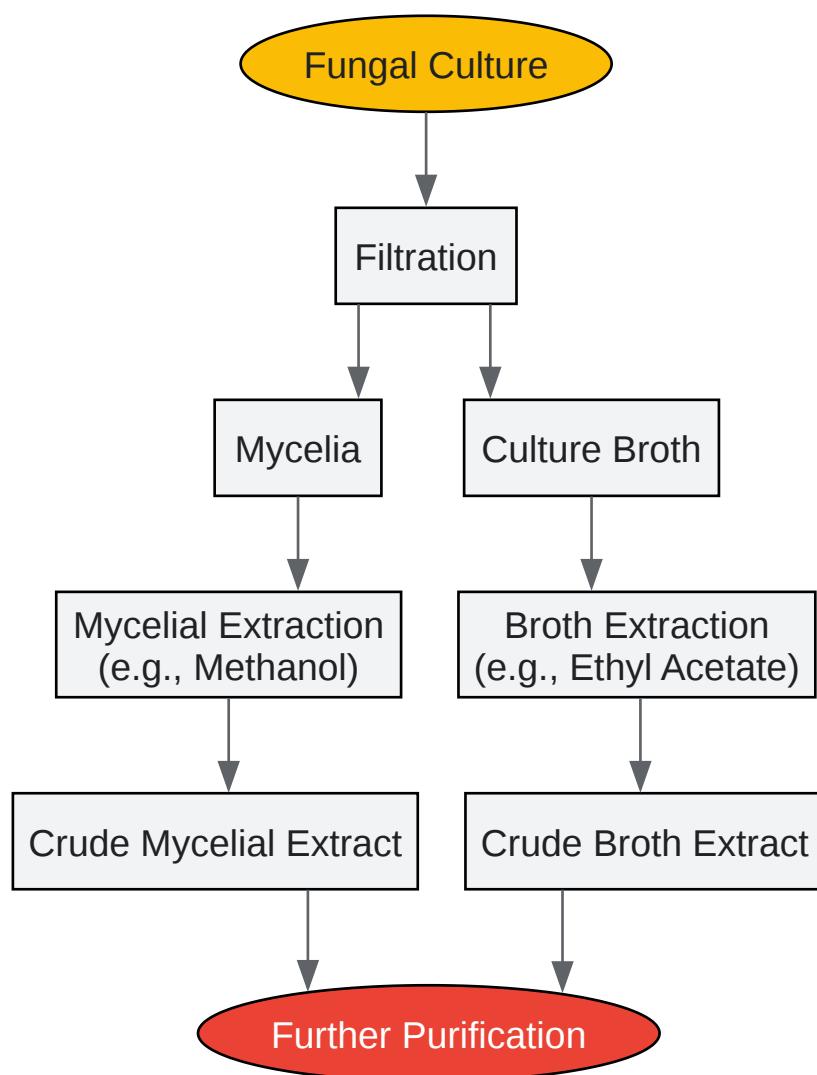
Caption: Proposed enzymatic hydroxylation of L-valine to **3-Hydroxy-L-valine**.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **3-Hydroxy-L-valine** is essential for its isolation, characterization, and evaluation of its biological activity.

Property	Value	Source
Molecular Formula	C ₅ H ₁₁ NO ₃	[1]
Molecular Weight	133.15 g/mol	[1]
IUPAC Name	(2S)-2-amino-3-hydroxy-3-methylbutanoic acid	[1]
Synonyms	beta-Hydroxy-L-valine, (2S)-2-amino-3-hydroxy-3-methylbutanoic acid	[1]
Monoisotopic Mass	133.0739 Da	[1]
Topological Polar Surface Area	83.6 Å ²	[1]

Methodologies for Study


Fungal Cultivation and Metabolite Extraction

The production of **3-Hydroxy-L-valine** will be dependent on the specific fungal strain and culture conditions. A general protocol for the cultivation and extraction of fungal secondary metabolites is provided below.

Protocol 1: Fungal Cultivation and Extraction

- **Inoculation and Culture:** Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Extract Peptone Dextrose) with the fungal strain of interest (e.g., *Pleurocybella porrigens*). Incubate at an appropriate temperature (typically 25-28°C) with shaking for a defined period (e.g., 7-21 days) to allow for biomass growth and secondary metabolite production.

- Harvesting: Separate the fungal mycelia from the culture broth by filtration.
- Extraction:
 - Broth Extraction: Extract the filtered broth with an organic solvent such as ethyl acetate or butanol. The choice of solvent will depend on the polarity of the target compound.
 - Mycelial Extraction: The fungal biomass can be freeze-dried, ground to a powder, and extracted with a solvent like methanol or a methanol/dichloromethane mixture.
- Concentration: Evaporate the solvent from the extracts under reduced pressure to obtain a crude extract.

[Click to download full resolution via product page](#)

Caption: General workflow for fungal metabolite extraction.

Isolation and Purification

The isolation of **3-Hydroxy-L-valine** from the crude extract will likely require a combination of chromatographic techniques.

Protocol 2: Purification of **3-Hydroxy-L-valine**

- Initial Fractionation: Subject the crude extract to column chromatography using a stationary phase like silica gel or a reversed-phase material (e.g., C18). Elute with a solvent gradient of increasing polarity (e.g., hexane to ethyl acetate for normal phase, or water to methanol/acetonitrile for reversed-phase).
- Bioassay-Guided Fractionation (Optional): If a specific biological activity is being screened for, test the fractions to identify those with the desired activity. This can help to guide the purification process.
- High-Performance Liquid Chromatography (HPLC): Further purify the active or interesting fractions using semi-preparative or preparative HPLC. A reversed-phase C18 column is often suitable for polar compounds like amino acid derivatives.
- Purity Assessment: Analyze the purified compound by analytical HPLC to assess its purity.

Structural Elucidation

The structure of the purified compound can be confirmed using a combination of spectroscopic techniques.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass and elemental composition of the molecule.[\[1\]](#)[\[10\]](#) Tandem MS (MS/MS) can be used to obtain fragmentation patterns that provide structural information.[\[10\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential for determining the complete chemical structure and stereochemistry of the molecule.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Table of Expected Spectroscopic Data for L-valine (for comparison):

Technique	Solvent	Chemical Shift (δ) ppm	Source
¹ H NMR	D ₂ O	3.60 (d, 1H, α -CH), 2.27 (m, 1H, β -CH), 1.02 (d, 3H, γ -CH ₃), 0.98 (d, 3H, γ' -CH ₃)	[11]
¹³ C NMR	D ₂ O	177.09 (C=O), 63.08 (α -C), 31.83 (β -C), 20.70 (γ -C), 19.37 (γ' - C)	[11]

Biological Activity and Potential Applications

While the specific biological activities of **3-Hydroxy-L-valine** are not yet well-defined, some related compounds from *Pleurocybella porrigens* have shown weak cytotoxicity against mouse cerebrum glial cells.[14] The structural similarity to L-valine, an essential amino acid with roles in metabolism and signaling, suggests several avenues for investigation.[15]

Potential as an Antifungal or Antimicrobial Agent

Non-proteinogenic amino acids produced by fungi can act as antimetabolites, interfering with the metabolic pathways of competing organisms. The BCAA biosynthesis pathway is a known target for antifungal drug development as it is essential for fungi but absent in humans.[15][16] **3-Hydroxy-L-valine** could potentially act as an inhibitor of enzymes within this pathway or be mistakenly incorporated into peptides, leading to non-functional products.

Role in Non-Ribosomal Peptide Synthesis

Fungi utilize non-ribosomal peptide synthetases (NRPSs) to produce a vast array of bioactive peptides.[17][18] These enzymes can incorporate non-proteinogenic amino acids, and modifications such as hydroxylation are common.[2][8] It is plausible that **3-Hydroxy-L-valine** serves as a building block for more complex non-ribosomal peptides with unique biological activities.

Potential in Drug Development

The unique stereochemistry and functional groups of non-proteinogenic amino acids make them valuable chiral building blocks in synthetic chemistry for the development of novel pharmaceuticals. The hydroxyl group of **3-Hydroxy-L-valine** provides a reactive handle for further chemical modification, opening possibilities for the creation of new drug candidates.

Future Directions

The study of **3-Hydroxy-L-valine** is still in its early stages, and numerous research opportunities exist:

- Identification of the Biosynthetic Gene Cluster: Genome sequencing of *Pleurocybella porrigens* and other producing fungi, followed by bioinformatic analysis, could identify the gene cluster responsible for the biosynthesis of **3-Hydroxy-L-valine**, including the specific hydroxylase enzyme.
- Heterologous Expression and Enzyme Characterization: Cloning and expressing the putative hydroxylase gene in a heterologous host (e.g., *Aspergillus oryzae* or *Saccharomyces cerevisiae*) would allow for its biochemical characterization and confirmation of its function.
- Comprehensive Biological Screening: Purified **3-Hydroxy-L-valine** should be screened against a wide range of biological targets, including fungal and bacterial pathogens, cancer cell lines, and viral replication assays, to determine its bioactivity profile.
- Metabolic Engineering for Improved Production: Once the biosynthetic pathway is fully elucidated, metabolic engineering strategies could be employed in a suitable host to overproduce **3-Hydroxy-L-valine** for further study and potential commercial applications.

Conclusion

3-Hydroxy-L-valine represents an intriguing fungal secondary metabolite with untapped potential. Its biosynthesis, stemming from the fundamental branched-chain amino acid pathway, and subsequent modification by a putative hydroxylase, highlight the elegant chemical diversification strategies employed by fungi. While significant research is still required to fully elucidate its biological function and biosynthetic machinery, this guide provides a solid foundation for future investigations. The exploration of such novel natural products is essential for the continued discovery of new therapeutic agents and a deeper understanding of fungal metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methyl-L-threonine | C5H11NO3 | CID 192763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Branched-chain amino acid biosynthesis in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eukaryotes synthesize L-valine [yffoodingredients.com]
- 7. researchgate.net [researchgate.net]
- 8. Nonribosomal peptide synthetases and their biotechnological potential in *Penicillium rubens* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and genetic characterization of fungal proline hydroxylase in echinocandin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. physics.uz.ua [physics.uz.ua]
- 11. bmse000052 L-Valine at BMRB [bmrbl.io]
- 12. researchgate.net [researchgate.net]
- 13. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 14. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 15. Characterization of the branched chain amino acid metabolic pathway and its regulators in *Aspergillus nidulans* [krex.k-state.edu]
- 16. researchgate.net [researchgate.net]
- 17. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 18. publish.obsidian.md [publish.obsidian.md]

- To cite this document: BenchChem. [3-Hydroxy-L-valine as a fungal secondary metabolite]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585494#3-hydroxy-l-valine-as-a-fungal-secondary-metabolite>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com